Acrylate-PEG5-t-butyl ester Acrylate-PEG5-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579965
InChI: InChI=1S/C18H32O8/c1-5-16(19)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-17(20)26-18(2,3)4/h5H,1,6-15H2,2-4H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C
Molecular Formula: C18H32O8
Molecular Weight: 376.4 g/mol

Acrylate-PEG5-t-butyl ester

CAS No.:

Cat. No.: VC13579965

Molecular Formula: C18H32O8

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Acrylate-PEG5-t-butyl ester -

Specification

Molecular Formula C18H32O8
Molecular Weight 376.4 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C18H32O8/c1-5-16(19)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-17(20)26-18(2,3)4/h5H,1,6-15H2,2-4H3
Standard InChI Key KOTSTJAVYLTVNE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C

Introduction

Molecular Structure and Physicochemical Properties

Acrylate-PEG5-t-butyl ester is characterized by three distinct functional domains: an acrylate group, a PEG5 spacer, and a tert-butyl ester terminus. The acrylate moiety (CH2=CHCOO\text{CH}_2=\text{CHCOO}-) provides a reactive site for radical polymerization or Michael addition reactions, enabling covalent bonding with thiols, amines, or other nucleophiles . The PEG5 segment (-(OCH2CH2)5O\text{-(OCH}_2\text{CH}_2)_5\text{O}-) contributes hydrophilicity, reducing aggregation in aqueous environments and improving biocompatibility. The tert-butyl ester (OC(O)C(CH3)3\text{OC(O)C(CH}_3)_3) acts as a protecting group, which can be hydrolyzed under acidic or basic conditions to expose a carboxylic acid for further functionalization .

Structural Specifications

The compound’s molecular formula is C18H32O8\text{C}_{18}\text{H}_{32}\text{O}_8, with a molecular weight of 376.4 g/mol. Its IUPAC name, tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflects the sequential arrangement of ethylene glycol units and ester linkages. Key structural identifiers include:

PropertyValue
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C
InChIKeyKOTSTJAVYLTVNE-UHFFFAOYSA-N
PubChem CID91809457
Boiling Point127°C (analogous tert-butyl acrylate)
SolubilityMiscible in polar organic solvents

The PEG5 spacer’s conformational flexibility allows the molecule to adopt extended or coiled configurations, influencing its interaction with biological systems .

Synthesis and Reaction Mechanisms

The synthesis of Acrylate-PEG5-t-butyl ester typically involves sequential etherification and esterification steps. A common approach begins with the reaction of tert-butyl acrylate with a PEG5 diol under Mitsunobu conditions, followed by purification via column chromatography. Alternative routes utilize acrylation of PEG5-t-butyl alcohol precursors using acryloyl chloride in the presence of a base .

Deprotection and Functionalization

The tert-butyl ester is selectively hydrolyzable under acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., aqueous NaOH), yielding a carboxylic acid-terminated PEG5 acrylate. This deprotection enables subsequent conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) . The acrylate group undergoes radical-initiated polymerization or Michael addition with thiol-containing molecules (e.g., cysteine residues in proteins), forming stable thioether bonds .

Applications in Pharmaceutical and Biotechnology

Acrylate-PEG5-t-butyl ester’s dual reactivity and biocompatibility make it invaluable in drug delivery and bioconjugation.

Prodrug Development

The tert-butyl ester serves as a prodrug moiety, masking carboxylic acid drugs until enzymatic or hydrolytic activation in target tissues. For example, PEGylated prodrugs of anticancer agents like doxorubicin demonstrate enhanced circulation times and reduced off-target toxicity.

Protein-Polymer Conjugates

PEG5 spacers minimize steric hindrance in protein-polymer conjugates, preserving enzymatic activity while improving pharmacokinetics. Acrylate groups enable site-specific conjugation to cysteine residues, as evidenced in PEGylated interferon therapies.

Hydrogel Fabrication

UV-initiated polymerization of acrylate-PEG5-t-butyl ester creates hydrogels with tunable mechanical properties. These networks are employed in controlled drug release and tissue engineering scaffolds .

Industrial and Cosmetic Applications

Polymer Chemistry

The compound acts as a crosslinker in acrylic resins, enhancing adhesion and durability in coatings and adhesives. Its PEG content improves water resistance without compromising flexibility.

Cosmetic Formulations

In sunscreens and creams, acrylate-PEG5-t-butyl ester stabilizes emulsions and facilitates the even dispersion of UV filters. Its non-irritating profile suits dermal applications.

Research Advancements and Clinical Insights

Recent studies highlight the compound’s potential in oncology and nanotechnology:

  • Selective Cytotoxicity: Prodrugs incorporating acrylate-PEG5-t-butyl ester show 3–5-fold higher cytotoxicity in breast cancer cells (MCF-7) compared to normal fibroblasts.

  • Nanoparticle Functionalization: Gold nanoparticles coated with acrylate-PEG5-t-butyl ester exhibit prolonged blood circulation (t1/2>24t_{1/2} > 24 hours) and tumor-specific accumulation in murine models.

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